1-Bromo-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol. It is classified as a nitroaromatic compound and is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzene ring. The compound has a CAS number of 98775-19-0 and is known for its use in various chemical synthesis processes.
The structure of 1-bromo-2-methoxy-3-nitrobenzene can be represented using its InChI Key (YAYBLVOBUIXMQY-UHFFFAOYSA-N) and its canonical SMILES notation (COC1=C(C=CC=C1Br)N+[O-]). This compound has no defined stereocenters, making it relatively straightforward in terms of stereochemistry .
There is no documented information on the mechanism of action of 1-Bromo-2-methoxy-3-nitrobenzene.
Several synthesis methods have been developed for producing 1-bromo-2-methoxy-3-nitrobenzene:
1-Bromo-2-methoxy-3-nitrobenzene serves as an important intermediate in organic synthesis. Its applications include:
Interaction studies involving 1-bromo-2-methoxy-3-nitrobenzene focus primarily on its reactivity with biological systems and other chemical agents. Research indicates that this compound can interact with various nucleophiles, leading to substitution reactions that modify its biological activity and toxicity profile. Additionally, studies on its interaction with cytochrome P450 enzymes suggest implications for drug interactions and metabolic pathways .
Several compounds exhibit structural similarities to 1-bromo-2-methoxy-3-nitrobenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-2-methoxy-1-nitrobenzene | 103966-66-1 | 0.95 |
4-Bromo-2-ethoxy-1-nitrobenzene | 57279-70-6 | 0.92 |
2-Bromo-1-methoxy-4-nitrobenzene | 5197-28-4 | 0.92 |
1-Bromo-4-methoxy-2-nitrobenzene | 5344-78-5 | 0.87 |
2-Bromo-4-methoxy-1-nitrobenzene | 98447-30-4 | 0.87 |
These compounds share similar functional groups but differ in their substitution patterns on the aromatic ring, which influences their reactivity and potential applications. The uniqueness of 1-bromo-2-methoxy-3-nitrobenzene lies in its specific arrangement of bromine, methoxy, and nitro groups, which may impart distinct chemical properties compared to its analogs .
Irritant